Barium phosphate

Description

Properties

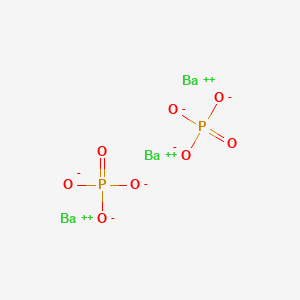

IUPAC Name |

barium(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ba.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKZZMMCDILMEF-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba3(PO4)2, Ba3O8P2 | |

| Record name | barium orthophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20889612 | |

| Record name | Phosphoric acid, barium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium phosphate is soluble in water; [Nordberg, p. 19] | |

| Record name | Barium phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9553 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13466-20-1, 13517-08-3, 13847-18-2 | |

| Record name | Phosphoric acid, barium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, barium salt (2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013517083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, barium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013847182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, barium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, barium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, barium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tribarium diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

thermal decomposition of barium phosphate compounds

An In-Depth Technical Guide to the Thermal Decomposition of Barium Phosphate Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: Beyond the Data—A Causal Approach to Thermal Analysis

In the realm of materials science, and particularly in the development of advanced biomaterials and drug delivery systems, understanding the thermal behavior of inorganic compounds is paramount. This guide deviates from a conventional, templated approach to provide a deeper, more intuitive understanding of the . We will not only present the "what"—the decomposition temperatures and products—but more critically, the "why." By elucidating the causality behind experimental choices and the intricate mechanisms of thermal degradation, this document aims to empower researchers to not only reproduce data but to intelligently design and interpret their own thermal analysis experiments. Our focus is on building a self-validating system of knowledge, grounded in authoritative references and practical, field-proven insights.

The Foundational Chemistry of Barium Phosphates

Barium phosphates are a family of inorganic compounds comprised of barium cations (Ba²⁺) and various phosphate anions. The specific nature of the phosphate anion dictates the compound's structure, stability, and, consequently, its thermal decomposition pathway. For the purpose of this guide, we will focus on the most pertinent members of this family:

-

Barium Phosphate (Tribarium Diphosphate): Ba₃(PO₄)₂

-

Barium Hydrogen Phosphate (Dibarium Phosphate): BaHPO₄

-

Barium Dihydrogen Phosphate: Ba(H₂PO₄)₂

These compounds are of significant interest in various fields. In the biomedical and pharmaceutical sectors, their biocompatibility and thermal stability make them candidates for bone cements, coatings for medical implants, and as components in drug delivery systems.[1][2][3] Understanding their thermal decomposition is crucial for sintering processes in the manufacture of bioceramics and for ensuring the stability of drug-eluting coatings during sterilization and storage.[4][5]

Thermal Decomposition Pathways: A Stepwise Mechanistic Exploration

The thermal decomposition of barium phosphates is fundamentally a series of endothermic processes involving the loss of water and the condensation of phosphate anions.[6] The specific pathway and the temperatures at which these events occur are unique to each compound.

Barium Hydrogen Phosphate (BaHPO₄): A Single-Step Condensation

The thermal decomposition of barium hydrogen phosphate is a well-defined, single-stage process. It is characterized by the condensation of two moles of BaHPO₄ to form one mole of barium pyrophosphate (Ba₂P₂O₇) with the concurrent release of one mole of water vapor.[6]

Reaction: 2BaHPO₄(s) → Ba₂P₂O₇(s) + H₂O(g)[7]

This decomposition is an endothermic process, with the onset temperature typically above 370°C and completion by approximately 430°C.[7] The total weight loss associated with this process is approximately 7.9%.[7]

Caption: Proposed Thermal Decomposition Pathway of Ba(H₂PO₄)₂.

Barium Phosphate (Ba₃(PO₄)₂): High-Temperature Stability and Decomposition

Barium phosphate is a thermally stable compound. [8]Its decomposition occurs at significantly higher temperatures, generally above 1400°C. The high thermal stability of Ba₃(PO₄)₂ is a key property for its application in high-temperature ceramics and as a stable host for phosphors. [1][9]When decomposition does occur, it is thought to yield barium oxide and phosphorus pentoxide, though the extreme temperatures make direct analysis challenging.

Reaction: Ba₃(PO₄)₂(s) → 3BaO(s) + P₂O₅(g)

It is important to note that Ba₃(PO₄)₂ can undergo polymorphic phase transitions before decomposition. For instance, a transition from a hexagonal to a rhombohedral phase has been observed with increasing temperature. [9]

Characterization Techniques: A Self-Validating Experimental Workflow

A robust understanding of thermal decomposition is built upon a foundation of rigorous experimental characterization. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), often performed simultaneously (TGA-DTA). These are complemented by X-ray Diffraction (XRD) for phase identification and Mass Spectrometry (MS) for evolved gas analysis.

The Causality Behind Experimental Choices in TGA-DTA

The selection of experimental parameters in TGA-DTA is not arbitrary; it is a deliberate process designed to yield accurate and reproducible data.

-

Heating Rate: A slower heating rate (e.g., 5-10°C/min) is generally preferred for resolving overlapping thermal events and ensuring temperature uniformity within the sample. [10]Faster heating rates can shift decomposition temperatures to higher values and broaden peaks, potentially obscuring intermediate steps. [11]* Atmosphere: The choice of purge gas is critical as it can influence the decomposition pathway.

-

Inert Atmosphere (N₂, Ar): An inert atmosphere is used to study the intrinsic thermal stability of the material without the influence of oxidative or reductive processes. [4][12]This is the standard approach for determining the fundamental decomposition mechanism.

-

Oxidizing Atmosphere (Air, O₂): An oxidizing atmosphere is employed to investigate the material's stability in the presence of oxygen. For some materials, this can lead to oxidative decomposition pathways, which may occur at different temperatures and yield different products compared to decomposition in an inert atmosphere. [6]* Sample Preparation: The sample should be in a fine powder form to ensure good contact with the crucible and uniform heat distribution. [11]The mass of the sample should be kept small (typically 5-15 mg) to minimize thermal gradients within the sample. [9]

-

Caption: Self-Validating Experimental Workflow for Thermal Analysis.

Detailed Experimental Protocol: TGA-DTA of Barium Phosphate Powders

This protocol provides a standardized, self-validating methodology for the thermal analysis of barium phosphate compounds.

-

Instrument Calibration: Ensure the TGA-DTA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation:

-

Gently grind the barium phosphate sample to a fine, homogeneous powder using an agate mortar and pestle.

-

Accurately weigh 5-10 mg of the powdered sample into a clean, tared alumina or platinum crucible. [4]3. Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Place an empty, tared reference crucible on the reference balance.

-

Set the purge gas (high-purity nitrogen for inert atmosphere analysis) to a flow rate of 50-100 mL/min. [13]4. Thermal Program:

-

Equilibrate the sample at 30°C for 10 minutes.

-

Ramp the temperature from 30°C to 1200°C at a heating rate of 10°C/min. [9] * Hold at 1200°C for 5 minutes to ensure completion of any thermal events.

-

Cool the sample to room temperature.

-

-

Data Analysis:

-

Record the TGA (mass vs. temperature) and DTA (ΔT vs. temperature) curves.

-

Determine the onset and peak temperatures of any endothermic or exothermic events from the DTA curve.

-

Calculate the percentage mass loss for each decomposition step from the TGA curve.

-

-

Post-Analysis Validation:

-

Analyze the solid residue from the TGA experiment using X-ray Diffraction (XRD) to identify the crystalline phases of the decomposition products.

-

If available, couple the TGA to a Mass Spectrometer (TGA-MS) to identify the gaseous species evolved during decomposition (e.g., H₂O, P₂O₅). [4]

-

Quantitative Data Summary

The following table summarizes the key quantitative data for the thermal decomposition of various barium phosphate compounds, compiled from the literature. It is important to note that these values can vary depending on the specific experimental conditions.

| Compound | Decomposition Onset (°C) | Decomposition Peak (°C) | Final Product(s) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Reference(s) |

| BaHPO₄ | > 370 | ~430 | Ba₂P₂O₇ + H₂O | 3.86 | ~7.9 | [7] |

| Ba(H₂PO₄)₂ | ~200-250 (Step 1) | - | Ba(PO₃)₂ + 2H₂O | 10.9 | - | Inferred |

| Ba₃(PO₄)₂ | > 1400 | - | 3BaO + P₂O₅ | 23.5 | - | [8] |

Implications for Drug Development and Biomaterials

The thermal stability of barium phosphate compounds is a critical consideration in their application in the pharmaceutical and biomedical fields.

-

Bioceramics and Bone Cements: Barium phosphates are used in the formulation of bioceramics and bone cements. [1][2]The sintering process, which involves high temperatures to densify the ceramic, is directly governed by the thermal decomposition behavior of the precursor materials. [4][5]A thorough understanding of these decomposition pathways is essential to control the final phase composition, porosity, and mechanical properties of the implant.

-

Coatings for Medical Implants: Barium phosphate-based coatings on metallic implants can enhance biocompatibility and promote osseointegration. [3]The thermal stability of these coatings is crucial to withstand sterilization processes (e.g., autoclaving, dry heat) and to ensure the long-term integrity of the coating in vivo.

-

Drug Delivery Systems: The use of barium phosphate nanoparticles as carriers for drug delivery is an emerging area of research. The thermal properties of these nanoparticles are important for:

-

Drug Loading: Some drug loading processes may involve heating, and the nanoparticle carrier must remain stable.

-

Sterilization: The final drug-loaded nanoparticle formulation must be sterilizable without degrading the carrier or the drug.

-

Controlled Release: In some advanced systems, thermal triggers could be used to initiate drug release.

-

Conclusion: A Framework for Predictive Thermal Analysis

This guide has provided a comprehensive overview of the , grounded in a causal and mechanistic approach. By understanding the fundamental principles of dehydration and condensation, and the rationale behind the experimental choices in thermal analysis, researchers are better equipped to predict and interpret the thermal behavior of these and other inorganic materials. The provided protocols and data serve as a robust starting point for further investigation and application in the exciting fields of drug development and biomaterials science.

References

- BenchChem. (2025).

-

Vedantu. (n.d.). What happens on thermal decomposition of Baleft N3 class 10 chemistry CBSE. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA-DSC data for thermal decomposition of 1 (Ar flow, heating rate 10 deg. Retrieved from [Link]

-

PubMed. (2020). Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates: Fe(NH3)2PO4 and Fe(ND3)2PO4. Retrieved from [Link]

-

Indian Academy of Sciences. (1991). Physico-chemical characterization of BaHPO4 crystals. Retrieved from [Link]

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Kinetics and mechanism of thermal decomposition of binary mixture of barium oxalate and copper oxalate in the (1:2)

-

MDPI. (2021). Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb. Retrieved from [Link]

-

ResearchGate. (n.d.). A Study of the Thermal Decomposition of BaCO3. Retrieved from [Link]

-

Shimadzu. (n.d.). 01-00629-EN Analysis of Ceramic Molded Products by Thermal Analysis. Retrieved from [Link]

-

ResearchGate. (2000). (PDF) PREPARATION AND THERMAL PROPERTY OF BARIUM TITANIUM PHOSPHATES. Retrieved from [Link]

- Sci-Hub. (2019). BaO-Fe2O3-P2O5 glasses: Understanding the thermal stability.

-

ResearchGate. (n.d.). Thermal decomposition of bulk and supported barium nitrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Inorganic phosphate cement fabricated with wollastonite, barium titanate, and phosphoric acid. Retrieved from [Link]

-

ResearchGate. (2020). The structure of barium phosphate glasses and its influence on their thermodynamic stability and viscous flow Elsevier Enhanced Reader. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of the porcelain ceramic mass and compositions with 10.24 wt.% of quartzite residues, FR and MCR. Retrieved from [Link]

-

National Institutes of Health. (2023). An Overview of Magnesium-Phosphate-Based Cements as Bone Repair Materials. Retrieved from [Link]

-

Digital CSIC. (2020). The structure of barium phosphate glasses and its influence on their thermodynamic stability and viscous flow. Retrieved from [Link]

-

SINTX Technologies. (2023). Thermogravimetric Analysis for Processing Technical Ceramics. Retrieved from [Link]

- International Journal of Engineering Research & Technology. (n.d.). Determination of Kinetic Parameters for the Thermal Decomposition of Parthenium hysterophorus.

-

Royal Society of Chemistry. (n.d.). XANES analysis of phosphate glasses melted with Tb4O7 and SnO: evaluating the impact of valence states on structural, thermal, and luminescent properties. Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of Kinetic and Thermodynamic Parameters of Pyrolysis and Combustion Processes for Bamboo Using Thermogravimetric Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Calcium carbonate. Retrieved from [Link]

-

NIST Technical Series Publications. (n.d.). Ceramic powders characterization. Retrieved from [Link]

-

DTIC. (n.d.). Thermal Decomposition of Irradiated Materials. Retrieved from [Link]

-

National Institutes of Health. (2013). Effect of Boron Addition on the Thermal, Degradation, and Cytocompatibility Properties of Phosphate-Based Glasses. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advancements in Materials and Coatings for Biomedical Implants. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview of Magnesium-Phosphate-Based Cements as Bone Repair Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. digital.csic.es [digital.csic.es]

- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. shimadzu.com [shimadzu.com]

- 10. sintx.com [sintx.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

A Senior Application Scientist's Guide to Bio-Inspired Synthesis of Barium Phosphate Nanoparticles

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Nature as the Ultimate Nanotechnologist

For millennia, nature has mastered the art of materials science through biomineralization—the process by which living organisms produce minerals. From the intricate silica exoskeletons of diatoms to the robust calcium phosphate structure of bone, biological systems offer a masterclass in controlling crystal nucleation, growth, and morphology with unparalleled precision. This guide delves into the translation of these biological principles into the laboratory setting for the synthesis of barium phosphate (BaP) nanoparticles. We move beyond simple precipitation reactions, exploring how harnessing biological templates—such as microbial enzymes, plant-derived biomolecules, and macromolecules—provides an elegant and sustainable route to fabricating nanomaterials with tailored properties for advanced biomedical applications. This document is structured not as a rigid manual, but as a narrative of scientific reasoning, designed to elucidate the causality behind the protocols and empower researchers to innovate within this exciting field.

Section 1: The Core Principle: Biomineralization Mimicry

Conventional chemical synthesis of nanoparticles often relies on harsh reagents, high temperatures, and complex procedures to control particle size and prevent aggregation. Bio-inspired synthesis, in contrast, leverages an aqueous, ambient-temperature environment where organic biomolecules direct the mineralization process. The central mechanism involves the interaction between an organic matrix and inorganic ions.[1]

These biomolecules, which include a diverse set of proteins, polysaccharides, and lipids, serve multiple critical functions simultaneously:

-

Ion Sequestration & Supersaturation: Functional groups (e.g., carboxyl, hydroxyl, amine) on biomolecules can chelate and localize inorganic precursor ions (like Ba²⁺ and PO₄³⁻), creating a localized state of supersaturation that is necessary for nucleation.

-

Templating Nucleation: The organized structure of these biomolecules can act as a template, lowering the activation energy for crystal nucleation and dictating the initial crystallographic orientation.[1]

-

Growth Modification & Capping: Once nucleation occurs, these same biomolecules adsorb to the nascent crystal surfaces. This "capping" process provides steric hindrance, preventing uncontrolled growth and aggregation, which is the primary mechanism for size and shape control.[1][2]

This multi-faceted control allows for the synthesis of nanoparticles with desirable characteristics like narrow size distributions, stable colloidal suspensions, and specific morphologies, which are often difficult to achieve through purely synthetic routes.

Caption: The core mechanism of bio-inspired nanoparticle synthesis.

Section 2: Microbial Synthesis: Leveraging Bacterial Metabolism

Microorganisms, particularly bacteria, are highly efficient bioreactors. They secrete a rich milieu of enzymes and extracellular polymeric substances (EPS) that can be harnessed for nanoparticle synthesis. The bacterium Bacillus subtilis is a well-documented and effective biological system for this purpose.[3] The key is not the bacteria themselves, but the enzymatic machinery they release into their growth medium.

Causality of the Microbial Method

The synthesis relies on alkaline phosphatase enzymes present in the bacterial supernatant. These enzymes catalyze the hydrolysis of an organic phosphate substrate (e.g., β-glycerophosphate) to release inorganic phosphate ions (PO₄³⁻) in a controlled, gradual manner. This slow, enzyme-mediated release is critical; it prevents the rapid, uncontrolled precipitation that occurs when mixing two ionic solutions directly, thus favoring the formation of well-defined nanoparticles over bulk precipitates. The biomacromolecules co-secreted by the bacteria then act as capping agents to stabilize the newly formed nanoparticles.[1]

Experimental Protocol: Synthesis Using Bacillus subtilis Supernatant

This protocol is adapted from the methodology described by Yu et al. (2015).[1][3] It is a self-validating system where the enzymatic activity and presence of biomolecules are intrinsic to the process.

Step 1: Preparation of the Biological Reagent

-

Culture Bacillus subtilis in a suitable liquid nutrient broth until a significant cell density is reached (e.g., an optical density at 600 nm (OD₆₀₀) of ~1.6-1.7).

-

Introduce an organic phosphate substrate (e.g., 1.25 M β-glycerophosphate solution) into the bacterial culture.

-

Incubate the mixture under static conditions for 24 hours at approximately 30°C. This allows the bacteria to secrete the necessary phosphatases and other biomolecules.

-

Centrifuge the culture at high speed (e.g., 8000 rpm for 10 minutes) to pellet the bacterial cells.

-

Carefully decant and collect the supernatant. This cell-free supernatant is your active biological reagent, containing the enzymes and stabilizing macromolecules.

Step 2: Nanoparticle Precipitation

-

Take the collected supernatant and adjust the pH. The pH is a critical control parameter; different pH values will yield nanoparticles of varying sizes and phases. For example, a range of pH 7 to 11 can be explored.[1]

-

Scientific Rationale: pH dictates the speciation of phosphate (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) and influences the surface charge of the templating proteins, directly impacting nucleation and growth.[1]

-

-

Add a solution of a soluble barium salt (e.g., 20 mM Barium Chloride, BaCl₂) to the pH-adjusted supernatant.

-

Stir for approximately 1 minute to ensure homogenous mixing.

-

Allow the solution to stand undisturbed for 24 hours at room temperature. During this time, the enzymatic release of phosphate and subsequent reaction with barium ions will lead to the gradual formation of a nanoparticle precipitate.

Step 3: Harvesting and Purification

-

Collect the precipitate by filtration or centrifugation.

-

Wash the collected nanoparticles multiple times with deionized water and ethanol to remove residual salts and organic matter.

-

Dry the purified nanoparticles in an oven at a moderate temperature (e.g., 60-70°C) for 24 hours.

Caption: Step-by-step workflow for the microbial synthesis of BaP nanoparticles.

Section 3: Green Synthesis Using Plant Extracts

An alternative "green" chemistry approach involves using plant extracts.[4] Plant extracts are rich in phytochemicals—including flavonoids, alkaloids, proteins, and organic acids—that can act as both reducing and capping agents.[5][6] While more commonly documented for noble metal and barium sulfate nanoparticles, the principles are directly applicable to barium phosphate synthesis.

Causality of the Plant Extract Method

The diverse biomolecules within a plant extract provide a natural cocktail of capping and templating agents.[5] Unlike the microbial method which relies on a specific enzymatic reaction, this approach leverages the collective effect of various compounds to control crystal growth. The specific composition of the extract (which varies by plant species and extraction method) will determine the morphology and size of the resulting nanoparticles. For instance, proteins and organic acids can provide nucleation sites and control the growth of different crystal faces.[5] This method is often simpler and faster than microbial synthesis as it bypasses the need for culturing and incubation.

General Protocol: Plant Extract-Mediated Synthesis

-

Extract Preparation:

-

Thoroughly wash and chop the plant material (e.g., leaves, fruit peel).

-

Boil a known weight of the material in deionized water for a set time (e.g., 20g in 100mL for 15 minutes).

-

Cool and filter the decoction to obtain a clear plant extract.

-

-

Synthesis Reaction:

-

Mix aqueous solutions of the barium precursor (e.g., BaCl₂) and a phosphate precursor (e.g., (NH₄)₂HPO₄).

-

Add the plant extract to the reaction mixture under constant stirring. The biomolecules will immediately begin to interact with the ions.

-

Observe for the formation of a precipitate, indicating nanoparticle synthesis.

-

-

Purification:

-

Isolate, wash, and dry the nanoparticles as described in the microbial protocol.

-

Section 4: Characterization: Validating Synthesis and Defining Properties

A rigorous characterization of the synthesized nanoparticles is essential to confirm their identity, size, morphology, and crystalline structure.

| Technique | Purpose | Typical Findings for Bio-Inspired BaP Nanoparticles |

| X-Ray Diffraction (XRD) | Determines the crystalline phase and average crystallite size. | Confirms the formation of barium phosphate phases (e.g., BaHPO₄). Peak broadening is used with the Scherrer equation to estimate crystallite size, often in the range of 30-50 nm.[1][3] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies chemical bonds and functional groups present on the nanoparticle surface. | Shows characteristic phosphate (P-O) vibration bands. Crucially, it can also show peaks corresponding to organic residues (e.g., C-H, N-H, C=O) from the biological template, confirming their role as capping agents.[1][7] |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and aggregation state of the nanoparticles. | Reveals the overall shape of the particles and their agglomerates, which can be influenced by the synthesis conditions (e.g., irregular flakes).[1] |

| Transmission Electron Microscopy (TEM) | Provides high-resolution images of individual nanoparticles, allowing for precise size and shape determination. | Confirms the nanoscale dimensions (e.g., 20-100 nm) and provides a more accurate view of the morphology of individual particles.[1][3] |

| Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | Measures changes in mass and heat flow as a function of temperature. | Can determine the thermal stability of the nanoparticles and quantify the amount of organic capping material, which decomposes upon heating.[1] |

Data Example: Influence of pH on Crystallite Size

The pH of the reaction medium is a dominant factor in bio-inspired synthesis. The following table, based on data from Yu et al. (2015), illustrates how pH can be used to tune the final properties of the nanoparticles.[1][3]

| Reaction pH | Average Crystallite Size (nm) | Observed Morphology |

| 7 | 48.56 | Irregular Flakes |

| 8 | 36.60 | Irregular Flakes |

| 9 | 31.89 | Irregular Flakes |

| 10 | 33.27 | Irregular Flakes |

| 11 | 34.79 | Irregular Flakes |

This data demonstrates a key principle of this method: by simply adjusting a single parameter (pH), one can systematically control a critical nanoparticle property (crystallite size). The minimum size is achieved at pH 9 in this system, indicating an optimal balance between phosphate speciation and biomolecule conformation for controlled nucleation and growth.

Section 5: Biomedical Applications: From Lab to Clinic

The unique properties of barium-based nanoparticles make them highly promising for biomedical applications. While much of the literature focuses on barium sulfate, nanostructured barium phosphate is also emerging as a valuable material.[8][9]

-

Medical Imaging Contrast Agents: Barium's high atomic number (Z=56) makes it an excellent attenuator of X-rays. Nanoparticles of barium phosphate can serve as effective contrast agents for micro-computed tomography (micro-CT), enabling high-resolution visualization of vascular structures.[8] Their nanoscale size allows for longer circulation times compared to small-molecule contrast agents and potential targeting to specific tissues.

-

Drug Delivery Vehicles: The high surface area and potential for surface functionalization make BaP nanoparticles suitable carriers for therapeutic agents.[10] Drugs can be adsorbed onto the nanoparticle surface or encapsulated within nanoparticle agglomerates. The bio-inspired organic coating can improve biocompatibility and stability in physiological environments. The development of such systems aims to enhance drug efficacy by delivering the payload directly to diseased sites, thereby minimizing systemic toxicity.[9]

-

Theranostics: Combining diagnostic and therapeutic capabilities in a single platform is a major goal in nanomedicine. Barium phosphate nanoparticles can be designed as theranostic agents, where their function as a CT contrast agent is paired with their role as a drug carrier. This would allow for simultaneous imaging of a target area (e.g., a tumor) and the controlled release of a therapeutic drug.[11]

Section 6: Challenges and Future Outlook

Despite its promise, the field of bio-inspired synthesis faces challenges that must be addressed for clinical and commercial translation.

-

Reproducibility and Scalability: The inherent variability of biological extracts can lead to batch-to-batch inconsistencies. Standardizing the composition and activity of the biological templates is crucial. Scaling up these processes from the lab bench to industrial production while maintaining precise control over nanoparticle properties remains a significant hurdle.

-

Biocompatibility and Toxicity: While "green" synthesis implies lower toxicity, a thorough evaluation of the long-term biocompatibility and potential cytotoxicity of any new nanomaterial is non-negotiable. Studies on cellular uptake, biodistribution, and clearance pathways are essential.[12][13]

-

Mechanism Elucidation: A deeper understanding of the specific biomolecules responsible for templating and capping is needed. Identifying and isolating these key molecules could lead to more refined, cell-free synthesis systems that combine the precision of biology with the reproducibility of chemistry.

The future of barium phosphate nanoparticle synthesis lies in this refined approach—moving from complex biological soups to systems using purified, well-characterized biomacromolecules like specific proteins or DNA strands as templates.[14][15] This will provide an even higher degree of control, paving the way for the rational design of nanoparticles with precisely tailored properties for the next generation of diagnostics and therapeutics.

References

-

Yu, X. N., Qian, C. X., & Wang, X. (2015). Bio-inspired synthesis of barium phosphates nanoparticles and its characterization. Digest Journal of Nanomaterials and Biostructures, 10(1), 199-205. [Link]

-

Yu, X. N., Qian, C. X., & Wang, X. (2015). Bio-Inspired synthesis of barium phosphates nanoparticles and its characterization. ResearchGate. [Link]

-

Al-Salami, I., et al. (2017). Synthesis of nanostructured barium phosphate and its application in micro-computed tomography of mouse brain vessels in ex vivo. ResearchGate. [Link]

-

Cai, T., & Smith, D. F. (2024). Barium Sulfate Nanoparticles: Applications in Pharmaceuticals and Healthcare. Current Trends in Biomedical Engineering & Bioscience, 22(4). [Link]

-

Devamani, R. H. P., & Alagar, M. (2012). Synthesis and Characterization of barium phosphate nanoparticles. Golden Research Thoughts, 2(1), 1-4. [Link]

-

Singh, J., et al. (2023). Biofabrication of nanoparticles: sources, synthesis, and biomedical applications. Frontiers in Bioengineering and Biotechnology. [Link]

-

Konduru, N., et al. (2014). Biokinetics and effects of barium sulfate nanoparticles. Particle and Fibre Toxicology, 11(55). [Link]

-

Keller, J., et al. (2014). Biokinetics and Effects of Barium Sulfate Nanoparticles. ResearchGate. [Link]

-

Lytton-Jean, A. K. (2007). DNA-Templated Nanomaterials. BYU ScholarsArchive. [Link]

-

Singh, P., et al. (2021). Role of proteins in the biosynthesis and functioning of metallic nanoparticles. Critical Reviews in Biotechnology, 42(3), 440-458. [Link]

-

Wang, A. Z., et al. (2017). Applications of nanoparticle systems in drug delivery technology. Advanced Drug Delivery Reviews, 107, 1-2. [Link]

-

Long, C., et al. (2016). Green Synthesis of Barium Sulfate Particles Using Plant Extracts. MATEC Web of Conferences, 67, 02017. [Link]

-

Singh, P., et al. (2021). Role of proteins in the biosynthesis and functioning of metallic nanoparticles. Deakin University. [Link]

-

Long, C., et al. (2016). Green Synthesis of Barium Sulfate Particles Using Plant Extracts. Scite.ai. [Link]

Sources

- 1. chalcogen.ro [chalcogen.ro]

- 2. dro.deakin.edu.au [dro.deakin.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Biofabrication of nanoparticles: sources, synthesis, and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. matec-conferences.org [matec-conferences.org]

- 6. scite.ai [scite.ai]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Biokinetics and effects of barium sulfate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 15. Role of proteins in the biosynthesis and functioning of metallic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effect of pH on Barium Phosphate Precipitation

Abstract

The precipitation of barium phosphate is a critical process in various scientific and industrial fields, including wastewater treatment, materials science, and pharmaceutical development. The efficiency and the nature of the precipitate are profoundly influenced by the solution's pH. This guide provides a comprehensive examination of the fundamental chemical principles governing the pH-dependent precipitation of barium phosphate. We will explore the intricate relationship between pH, phosphate speciation, and the solubility of different barium phosphate salts. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework to control and characterize this important chemical system.

Introduction: The Significance of Controlled Barium Phosphate Precipitation

Barium phosphate (Ba₃(PO₄)₂) is an inorganic salt with exceptionally low solubility in neutral and alkaline aqueous solutions. This property makes its precipitation a highly effective method for removing phosphate from wastewater or for synthesizing novel biomaterials. However, the term "barium phosphate" can refer to several species, including dibasic barium phosphate (BaHPO₄) and the more commonly known tribasic barium phosphate (Ba₃(PO₄)₂). The specific species that forms, along with its physicochemical properties like particle size and crystallinity, is critically dependent on the solution pH.

For professionals in drug development, understanding this process is crucial for applications such as the formulation of sparingly soluble drug carriers. In materials science, controlling the precipitation allows for the synthesis of barium phosphate nanoparticles with tailored properties for use in phosphors and flame retardants.[1] This guide will deconstruct the causal mechanisms behind these pH effects, providing the technical foundation needed for precise experimental control.

Fundamental Principles: The Interplay of pH and Chemical Equilibria

The effect of pH on barium phosphate precipitation is not a simple, direct influence. Instead, pH governs a series of preceding equilibria involving the phosphate ion itself. To understand the system, one must first understand the speciation of phosphoric acid in water.

Phosphate Speciation in Aqueous Solution

Phosphoric acid (H₃PO₄) is a triprotic acid, meaning it can donate three protons in a stepwise manner. Each dissociation step has a corresponding acid dissociation constant (pKa).[2]

The dominant phosphate species in solution is therefore a direct function of the pH. In highly acidic solutions (pH < 2.15), phosphoric acid (H₃PO₄) is the primary form. In the near-neutral range, the dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻) ions are most prevalent. Only in highly alkaline conditions (pH > 12.32) does the trivalent phosphate ion (PO₄³⁻) become the dominant species.[2][5] This relationship is the absolute key to understanding the precipitation behavior.

Caption: Phosphate Speciation as a Function of pH

Barium Phosphate Solubility Equilibria

Two primary precipitation reactions are relevant:

-

Formation of Dibasic Barium Phosphate (BaHPO₄): This species tends to form under slightly acidic to neutral conditions where the HPO₄²⁻ ion is abundant.[6] 3Ba²⁺(aq) + 2HPO₄²⁻(aq) ⇌ Ba₃(PO₄)₂(s) + 2H⁺(aq)

-

Formation of Tribasic Barium Phosphate (Ba₃(PO₄)₂): This is the more common, highly insoluble form that precipitates in neutral to alkaline conditions, where the concentration of PO₄³⁻, while often small, is sufficient to exceed the solubility product.[7] 3Ba²⁺(aq) + 2PO₄³⁻(aq) ⇌ Ba₃(PO₄)₂(s)

The solubility of these salts is defined by the Solubility Product Constant (Ksp) , an equilibrium constant for the dissolution of a solid substance into an aqueous solution.[8][9]

The Direct Effect of pH: A Le Châtelier's Principle Perspective

The profound effect of pH can be explained by Le Châtelier's principle. Consider the overall equilibrium for the precipitation of Ba₃(PO₄)₂:

3Ba²⁺(aq) + 2HPO₄²⁻(aq) ⇌ Ba₃(PO₄)₂(s) + 2H⁺(aq)

-

Decreasing pH (Adding Acid): If we add H⁺ ions, the equilibrium will shift to the left to consume the added H⁺. This shift favors the dissolution of the Ba₃(PO₄)₂(s) precipitate. In essence, the H⁺ ions react with PO₄³⁻ and HPO₄²⁻, converting them to the more protonated (and non-precipitating) forms like H₂PO₄⁻ and H₃PO₄, thereby increasing the overall solubility of the barium phosphate salt.[12]

-

Increasing pH (Adding Base): If we add OH⁻ ions, they neutralize the H⁺ ions. To counteract this change, the equilibrium shifts to the right, producing more H⁺ and, consequently, more Ba₃(PO₄)₂(s) precipitate.[5] An increase in pH deprotonates H₂PO₄⁻ and HPO₄²⁻, increasing the relative concentration of PO₄³⁻ and driving the precipitation.[5]

Studies have shown that at pH values below 10, the precipitate is often predominantly BaHPO₄.[6] As the pH increases to 10 and 11, mixtures containing other species like Ba₅(PO₄)₃OH can form.[6]

Quantitative Analysis of pH-Dependent Solubility

While the Ksp is a constant, the molar solubility of barium phosphate changes dramatically with pH. This is because the total concentration of all phosphate species in solution is much higher than the concentration of just the PO₄³⁻ ion at lower pH values.

| pH | Dominant Phosphate Species | Qualitative Solubility of Ba₃(PO₄)₂ | Resulting Precipitate Phase |

| 4 | H₂PO₄⁻ | High | No precipitation likely |

| 7 | H₂PO₄⁻ / HPO₄²⁻ | Low / Moderate | Predominantly BaHPO₄[6] |

| 9 | HPO₄²⁻ | Very Low | BaHPO₄[6] |

| 11 | HPO₄²⁻ / PO₄³⁻ | Extremely Low | Mixture including Ba₅(PO₄)₃OH[6] |

Note: This table provides a simplified overview. The exact transition points and precipitate compositions can be influenced by factors such as temperature, ionic strength, and the presence of other ions.

Experimental Protocols

A self-validating experimental approach requires not only a robust precipitation protocol but also a thorough characterization of the resulting solid phase.

Protocol 1: Controlled Precipitation of Barium Phosphate at a Target pH

This protocol describes a method for precipitating barium phosphate at a specific, controlled pH, which is essential for studying the effect of pH on the precipitate's characteristics.

Materials:

-

0.1 M Barium Chloride (BaCl₂) solution

-

0.1 M Sodium Phosphate Dibasic (Na₂HPO₄) solution

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

pH meter and probe

-

Stir plate and stir bar

-

Beakers and graduated cylinders

-

Filtration apparatus (e.g., Büchner funnel with Whatman filter paper)[13]

-

Drying oven

Methodology:

-

Reagent Preparation: Prepare 100 mL of 0.1 M BaCl₂ and 100 mL of 0.1 M Na₂HPO₄ in deionized water.

-

pH Adjustment of Phosphate Solution: Place the 100 mL of Na₂HPO₄ solution in a beaker with a stir bar. Place the beaker on a stir plate and begin gentle stirring.

-

Set Target pH: Calibrate the pH meter. Submerge the pH probe in the phosphate solution. Slowly add 0.1 M HCl or 0.1 M NaOH dropwise to adjust the solution to the desired target pH (e.g., pH 7, 8, 9, 10, and 11 for separate experiments).[6] Allow the pH to stabilize for at least 5 minutes.

-

Causality Insight: The pH is adjusted in the phosphate solution before adding the barium source. This ensures that the phosphate speciation is at equilibrium at the target pH at the moment of reaction, providing greater control over the initial nucleation and growth phase.

-

-

Induce Precipitation: While continuing to stir the pH-adjusted phosphate solution, add the 100 mL of 0.1 M BaCl₂ solution dropwise. A white precipitate will form immediately.

-

Causality Insight: Dropwise addition with constant stirring prevents localized areas of high supersaturation, promoting more uniform particle size and morphology.

-

-

Aging the Precipitate: Continue stirring the slurry for 30 minutes after all the BaCl₂ has been added. This "aging" process allows the crystal structure to mature and can lead to a more filterable and crystalline product.

-

Isolate the Precipitate: Turn off the stirrer and allow the precipitate to settle. Set up the Büchner funnel with filter paper. Wet the paper with deionized water to ensure a good seal.

-

Filtration and Washing: Decant the supernatant and then transfer the precipitate slurry to the funnel. Apply a gentle vacuum. Wash the precipitate cake three times with 20 mL portions of deionized water to remove any soluble spectator ions (Na⁺, Cl⁻).

-

Drying: Carefully remove the filter paper and precipitate. Place it in a watch glass and dry in an oven at 80°C overnight.

-

Characterization: Once dry, the precipitate powder is ready for analysis as described in Protocol 4.2.

Caption: Experimental Workflow for Controlled Precipitation

Protocol 2: Characterization of Barium Phosphate Precipitates

To validate the identity and morphology of the precipitate formed at different pH values, a suite of characterization techniques is essential.[1][14]

-

X-Ray Diffraction (XRD): This is the most definitive technique for identifying the crystalline phases present in the powder.[15] By comparing the resulting diffraction pattern to reference patterns (e.g., from the JCPDS database), one can confirm whether the precipitate is BaHPO₄, Ba₃(PO₄)₂, or another phase.[6][16]

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the precipitate, revealing its morphology (e.g., particle shape, size, and degree of agglomeration). This is crucial for understanding how pH affects the physical form of the material.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis identifies the chemical bonds present in the sample. It is particularly useful for distinguishing between HPO₄²⁻ and PO₄³⁻ groups within the crystal lattice, as they have distinct vibrational frequencies.

Conclusion and Future Directions

The precipitation of barium phosphate is fundamentally controlled by the pH of the reaction medium. This control is exerted through the pH-dependent speciation of dissolved phosphate. Low pH favors protonated phosphate species and increases solubility, while high pH favors the deprotonated PO₄³⁻ ion, leading to the formation of highly insoluble Ba₃(PO₄)₂. A thorough understanding of these principles, combined with controlled experimental protocols and robust characterization, allows researchers to precisely manipulate the formation, composition, and morphology of barium phosphate precipitates. This capability is invaluable for applications ranging from environmental remediation to the design of advanced functional materials and pharmaceutical delivery systems.

References

-

ResearchGate. (n.d.). The influence of pH on barite nucleation and growth | Request PDF. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Effect of pH on barite solubility. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Effects of pH and Ca/P ratio on the precipitation of phosphate. Retrieved January 24, 2026, from [Link]

-

Prieto, M., et al. (2014). The influence of pH on barite nucleation and growth. Journal of Crystal Growth. Available at: [Link]

-

Reef2Reef. (2015). PH and it's effect on PO4?. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). XRD patterns of barium phosphates precipitated at pH = 7, 8, 9, 10, and 11. Retrieved January 24, 2026, from [Link]

-

ERIC. (2014). Yielding Unexpected Results: Precipitation of Ba3(PO4)2. Retrieved January 24, 2026, from [Link]

-

Quora. (2019). How do you explain the formation of additional precipitate when barium ions are added to a saturated barium phosphate solution with Le Chatelier's principle?. Retrieved January 24, 2026, from [Link]

-

Purdue University. (n.d.). Chapter 20 Notes: Solubility Product. Retrieved January 24, 2026, from [Link]

-

Mine Closure. (2018). Precipitation with barium salts. Retrieved January 24, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Phosphoric Acid. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Solubility Product Constant, Ksp. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2022). Polyprotic Acids. Retrieved January 24, 2026, from [Link]

-

Homework.Study.com. (n.d.). Barium phosphate is a very finely divided precipitate. Retrieved January 24, 2026, from [Link]

-

Chegg. (2020). Solved: The molar solubility of Ba3(PO4)2 is 8.89 x 10-9 M. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, structural, band gap, and optical properties of Ba3(PO4)2. Retrieved January 24, 2026, from [Link]

-

Chegg. (2022). Solved: The Solubility Product Constant for barium phosphate. Retrieved January 24, 2026, from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved January 24, 2026, from [Link]

-

Brainly. (2023). What is the molar solubility of Ba3(PO4)2 given that Ksp. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Precipitation of barium sulfate: Experimental investigation. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2012). Synthesis and Characterization of barium phosphate nanoparticles. Retrieved January 24, 2026, from [Link]

-

eCampusOntario Pressbooks. (n.d.). Experiment 4: Phosphate Precipitation. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Phosphoric acid. Retrieved January 24, 2026, from [Link]

-

Chemguide. (n.d.). An introduction to solubility products. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Preparation and Characterization of Barium Carbonate Nanoparticles. Retrieved January 24, 2026, from [Link]

-

Infinity Learn. (n.d.). The conductivity of saturated solution of Ba3(PO4)2. Retrieved January 24, 2026, from [Link]

-

YouTube. (2020). pKa values of phosphoric acid are 22, 72 and 127. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). XRD pattern of barium phosphate. Retrieved January 24, 2026, from [Link]

-

Bartleby. (2023). Construct the expression for Ksp for solid Ba3(PO4)2. Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Phosphoric Acid [commonorganicchemistry.com]

- 4. library.gwu.edu [library.gwu.edu]

- 5. reef2reef.com [reef2reef.com]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. chem.tamu.edu [chem.tamu.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Solved The Solubility Product Constant for barium phosphate | Chegg.com [chegg.com]

- 11. brainly.com [brainly.com]

- 12. researchgate.net [researchgate.net]

- 13. homework.study.com [homework.study.com]

- 14. researchgate.net [researchgate.net]

- 15. ijcea.org [ijcea.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Barium Phosphate Nanoparticles for Advanced Drug Delivery Systems

These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to the synthesis, characterization, and application of barium phosphate nanoparticles as a promising platform for targeted drug delivery. This document emphasizes the scientific principles behind the methodologies, offering insights into experimental choices to ensure reproducibility and success.

Introduction: The Promise of Barium Phosphate Nanoparticles in Oncology

The quest for more effective and less toxic cancer therapies has driven significant advancements in nanomedicine. Among the various nanomaterials being explored, inorganic nanoparticles offer unique advantages such as tunable size, high drug loading capacity, and stimuli-responsive drug release. Barium phosphate nanoparticles (BaP NPs) have emerged as a compelling candidate for development as a drug delivery vehicle.[1] Similar to calcium phosphate nanoparticles, which are known for their biocompatibility and biodegradability, BaP NPs are anticipated to exhibit favorable safety profiles.[1] Their pH-sensitive nature, allowing for preferential drug release in the acidic tumor microenvironment, further enhances their potential for targeted cancer therapy.[2]

This guide will delve into various synthesis methodologies for BaP NPs, providing detailed protocols and explaining the rationale behind each step. Furthermore, it will cover crucial aspects of drug loading, release kinetics, and essential characterization techniques.

Synthesis Methodologies: Tailoring Nanoparticle Properties for Optimal Performance

The physicochemical properties of nanoparticles, including size, morphology, and surface charge, are critical determinants of their in vivo behavior and therapeutic efficacy. Therefore, the choice of synthesis method is paramount. This section details three prevalent methods for synthesizing barium phosphate nanoparticles: co-precipitation, microwave-assisted synthesis, and microemulsion.

Co-precipitation: A Straightforward and Scalable Approach

Co-precipitation is a widely used method for synthesizing nanoparticles due to its simplicity and scalability.[3] This technique involves the controlled precipitation of the desired nanoparticles from a solution containing their constituent ions.

Causality Behind Experimental Choices: The key to successful co-precipitation is controlling the nucleation and growth of the nanoparticles. This is achieved by carefully managing parameters such as pH, temperature, and the rate of addition of precursors. The pH of the reaction medium significantly influences the size and crystallinity of the resulting barium phosphate nanoparticles.[3]

Experimental Workflow for Co-precipitation Synthesis of Barium Phosphate Nanoparticles

Caption: Workflow for co-precipitation synthesis of BaP NPs.

Detailed Protocol for Co-precipitation Synthesis:

Materials:

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Deionized water

-

Ethanol

-

Ammonium hydroxide (for pH adjustment)

-

Magnetic stirrer and stir bar

-

Centrifuge and centrifuge tubes

-

Drying oven

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.1 M solution of BaCl₂·2H₂O in deionized water.

-

Prepare a 0.067 M solution of (NH₄)₂HPO₄ in deionized water.

-

-

Reaction:

-

Place a defined volume of the BaCl₂ solution in a beaker on a magnetic stirrer.

-

While stirring vigorously, add the (NH₄)₂HPO₄ solution dropwise to the BaCl₂ solution.

-

Adjust the pH of the reaction mixture to a desired value (e.g., pH 7, 8, 9, 10, or 11) using ammonium hydroxide to control the nanoparticle size.[3]

-

Continue stirring for 1 hour at room temperature to allow for the formation and aging of the precipitate.[3]

-

-

Purification:

-

Collect the white precipitate by centrifugation at 10,000 rpm for 15 minutes.

-

Discard the supernatant and resuspend the pellet in deionized water.

-

Repeat the washing step twice with deionized water and once with ethanol to remove unreacted precursors and byproducts.[3]

-

-

Drying:

-

Dry the purified nanoparticles in an oven at 60°C for 24 hours.[3]

-

Microwave-Assisted Synthesis: Rapid and Energy-Efficient Nanoparticle Formation

Microwave-assisted synthesis is a green chemistry approach that utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture. This leads to faster reaction times, higher yields, and often, more uniform nanoparticles compared to conventional heating methods.[4]

Causality Behind Experimental Choices: The rapid and homogeneous heating provided by microwaves promotes uniform nucleation and crystal growth, which is crucial for obtaining a narrow particle size distribution.[5] The choice of solvent and precursors is important as they need to efficiently absorb microwave energy.

Experimental Workflow for Microwave-Assisted Synthesis of Barium Phosphate Nanoparticles

Caption: Workflow for microwave-assisted synthesis of BaP NPs.

Detailed Protocol for Microwave-Assisted Synthesis:

Materials:

-

Barium nitrate (Ba(NO₃)₂)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Urea (CO(NH₂)₂)

-

Deionized water

-

Microwave synthesis reactor

-

Centrifuge and centrifuge tubes

-

Drying oven

Procedure:

-

Precursor Solution Preparation:

-

In a typical synthesis, prepare an aqueous solution containing 3 mM barium nitrate, 3 mM sodium dihydrogen phosphate, and a small amount of urea as a precipitating agent.[6]

-

-

Microwave Reaction:

-

Transfer the solution to a microwave reactor vessel.

-

Heat the mixture using microwave irradiation at a controlled power (e.g., 800 W) for a short duration (e.g., 5-15 minutes).[4][6] The reaction time and power can be varied to control the nanoparticle size.

-

After the reaction, allow the vessel to cool to room temperature.

-

-

Purification:

-

Collect the precipitate by centrifugation.

-

Wash the nanoparticles thoroughly with deionized water and ethanol to remove any unreacted reagents.[6]

-

-

Drying:

-

Dry the final product in an oven at 80°C.

-

Microemulsion Synthesis: Precision Control over Nanoparticle Size and Morphology

The microemulsion method offers excellent control over the size and shape of the resulting nanoparticles.[7] This technique utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids (typically water and oil) stabilized by a surfactant. The aqueous nanodroplets within the microemulsion act as nanoreactors for the synthesis of nanoparticles.

Causality Behind Experimental Choices: The size of the aqueous nanodroplets, which is controlled by the water-to-surfactant molar ratio, dictates the size of the resulting nanoparticles.[8] By controlling the coalescence and exchange of reactants between these nanodroplets, highly monodisperse nanoparticles can be achieved.

Experimental Workflow for Microemulsion Synthesis of Barium Phosphate Nanoparticles

Caption: Workflow for microemulsion synthesis of BaP NPs.

Detailed Protocol for Microemulsion Synthesis:

Materials:

-

Barium chloride (BaCl₂)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Surfactant (e.g., Cetyltrimethylammonium bromide - CTAB)

-

Co-surfactant (e.g., n-butanol)

-

Oil phase (e.g., cyclohexane)

-

Deionized water

-

Acetone (for precipitation)

Procedure:

-

Microemulsion Preparation:

-

Prepare two separate microemulsion systems.

-

Microemulsion A: Dissolve CTAB and n-butanol in cyclohexane. Then, add an aqueous solution of BaCl₂ and stir until a clear and stable microemulsion is formed.

-

Microemulsion B: Similarly, prepare a microemulsion containing an aqueous solution of (NH₄)₂HPO₄.[9]

-

-

Reaction:

-

Slowly add Microemulsion B to Microemulsion A under vigorous stirring. The collision and coalescence of the aqueous nanodroplets will initiate the precipitation of barium phosphate nanoparticles within the micelles.

-

Allow the reaction to proceed for several hours to ensure complete reaction.

-

-

Nanoparticle Recovery:

-

Break the microemulsion by adding a sufficient amount of acetone. This will cause the nanoparticles to precipitate out of the solution.

-

Collect the nanoparticles by centrifugation.

-

-

Purification and Drying:

-

Wash the nanoparticles multiple times with a mixture of ethanol and water to remove the surfactant and other residual chemicals.

-

Dry the purified nanoparticles in a vacuum oven.

-

Characterization of Barium Phosphate Nanoparticles

Thorough characterization of the synthesized nanoparticles is essential to ensure their quality and suitability for drug delivery applications. A summary of key characterization techniques and their expected outcomes is presented in the table below.

| Characterization Technique | Parameter Measured | Expected Outcome for BaP NPs |

| Dynamic Light Scattering (DLS) | Hydrodynamic size and size distribution | Monodisperse nanoparticles in the desired size range (e.g., 50-200 nm) for optimal tumor accumulation. |

| Zeta Potential Analysis | Surface charge | A negative zeta potential is typically observed, which can influence stability and interaction with biological systems.[3] |

| Transmission Electron Microscopy (TEM) | Morphology, size, and crystallinity | Provides direct visualization of the nanoparticles, confirming their size and shape (e.g., spherical, flake-like).[3] |

| X-ray Diffraction (XRD) | Crystalline structure and phase purity | Confirms the formation of barium phosphate and provides information on its crystal structure.[3] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical composition and functional groups | Identifies the characteristic phosphate and other relevant chemical bonds in the nanoparticles.[3] |

| Thermogravimetric Analysis (TGA) | Thermal stability | Determines the decomposition temperature and thermal stability of the nanoparticles.[3] |

Drug Loading and Release: Engineering for Therapeutic Efficacy

The ability to effectively load therapeutic agents and control their release at the target site is a cornerstone of a successful drug delivery system. Barium phosphate nanoparticles, owing to their structure and pH-sensitivity, offer a promising platform for the delivery of anticancer drugs like doxorubicin.

Doxorubicin Loading

Doxorubicin (DOX), a widely used chemotherapeutic agent, can be loaded onto barium phosphate nanoparticles through physical adsorption.

Causality Behind Experimental Choices: The loading efficiency is influenced by factors such as the drug-to-nanoparticle ratio, pH of the loading solution, and incubation time. A slightly basic pH (e.g., pH 8.0) is often used to facilitate the interaction between the drug and the nanoparticle surface.[7]

Protocol for Doxorubicin Loading:

-

Disperse a known amount of barium phosphate nanoparticles in a sodium borate buffer (pH 8.0).[7]

-

Add a solution of doxorubicin to the nanoparticle suspension. The ratio of drug to nanoparticles should be optimized to achieve the desired loading.

-

Incubate the mixture at room temperature for 12-24 hours with continuous stirring to allow for maximum drug adsorption.[7][10]

-

Separate the doxorubicin-loaded nanoparticles from the solution by centrifugation.

-

Wash the nanoparticles with buffer to remove any unbound drug.[7]

-

Determine the drug loading efficiency and loading capacity by measuring the concentration of doxorubicin in the supernatant using UV-Vis spectrophotometry at 480 nm.[7][11]

Drug Loading Efficiency (%) = [(Initial Drug Amount - Drug in Supernatant) / Initial Drug Amount] x 100 Drug Loading Capacity (µg/mg) = (Initial Drug Amount - Drug in Supernatant) / Weight of Nanoparticles [12]

pH-Responsive Drug Release

A key advantage of barium phosphate nanoparticles is their pH-responsive nature, which allows for triggered drug release in the acidic tumor microenvironment (pH ~6.5) and endosomes/lysosomes (pH ~5.0).[2]

Causality Behind Experimental Choices: At lower pH, the phosphate groups on the nanoparticle surface become protonated, leading to increased solubility and dissolution of the barium phosphate matrix, thereby releasing the encapsulated drug.[1]

Protocol for In Vitro Drug Release Study:

-

Suspend a known amount of doxorubicin-loaded barium phosphate nanoparticles in release media with different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.0 to mimic the tumor microenvironment).[2][7]

-

Place the suspension in a dialysis bag with an appropriate molecular weight cut-off and immerse it in a larger volume of the corresponding release medium.

-

Maintain the setup at 37°C with constant stirring.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.

-

Quantify the amount of doxorubicin released using UV-Vis spectrophotometry or fluorescence spectroscopy.[9]

-

Plot the cumulative drug release as a function of time to obtain the release profile.

Expected Drug Release Profile

| pH | Expected Cumulative Release after 24h | Rationale |

| 7.4 | Low | Nanoparticles remain stable at physiological pH, minimizing premature drug release and systemic toxicity.[7] |

| 5.0 | High | The acidic environment triggers the dissolution of the barium phosphate matrix, leading to a burst release of the drug at the target site.[2] |

Biocompatibility and In Vivo Considerations

While barium phosphate nanoparticles are anticipated to be biocompatible, thorough in vitro and in vivo toxicity assessments are crucial before clinical translation.

In Vitro Cytotoxicity:

-

MTT Assay: This colorimetric assay is commonly used to assess the metabolic activity of cells and can be employed to determine the cytotoxicity of the nanoparticles on both cancerous and healthy cell lines.[13]

In Vivo Biocompatibility and Toxicity:

-

Animal Models: In vivo studies in animal models (e.g., mice) are essential to evaluate the systemic toxicity, biodistribution, and therapeutic efficacy of the drug-loaded nanoparticles.[14]

-

Histopathological Analysis: Examination of major organs after nanoparticle administration can reveal any potential tissue damage or inflammation.[15]

-

Blood Analysis: Monitoring blood chemistry and hematology parameters can provide insights into the systemic effects of the nanoparticles.[15]

Logical Relationship for Targeted Drug Delivery and Therapeutic Action

Caption: Logical workflow of BaP NPs for targeted cancer therapy.

Conclusion and Future Perspectives

Barium phosphate nanoparticles represent a versatile and promising platform for the development of advanced drug delivery systems for cancer therapy. Their straightforward synthesis, tunable properties, and pH-responsive drug release capabilities make them an attractive alternative to existing nanocarriers. Further research should focus on optimizing the synthesis protocols to achieve even greater control over nanoparticle characteristics, exploring the loading of a wider range of therapeutic agents, and conducting comprehensive in vivo studies to validate their safety and efficacy. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of nanomedicine and developing next-generation cancer treatments.

References

-

pH-Responsible Doxorubicin-Loaded Fe3O4@CaCO3 Nanocomposites for Cancer Treatment. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

BIO-INSPIRED SYNTHESIS OF BARIUM PHOSPHATES NANOPARTICLES AND ITS CHARACTERIZATION. (2015, March 6). RJPBCS. Retrieved January 24, 2026, from [Link]

-

Biokinetics and effects of barium sulfate nanoparticles. (2014, October 21). Particle and Fibre Toxicology. Retrieved January 24, 2026, from [Link]

-

Microwave-assisted synthesis of nanomaterials: a green chemistry perspective and sustainability assessment. (2025, September 3). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Preparation of doxorubicin-loaded collagen-PAPBA nanoparticles and their anticancer efficacy in ovarian cancer. (2020, July 13). DovePress. Retrieved January 24, 2026, from [Link]

-

Recent Advances in the Preparation of Barium Sulfate Nanoparticles: A Mini-Review. (2022, April 14). MDPI. Retrieved January 24, 2026, from [Link]

-

Calcium Phosphate Nanoparticles as Carriers of Low and High Molecular Weight Compounds. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Doxorubicin-Loaded Carbon Dots Lipid-Coated Calcium Phosphate Nanoparticles for Visual Targeted Delivery and Therapy of Tumor. (2020, January 21). DovePress. Retrieved January 24, 2026, from [Link]

-

Doxorubicin loading and release. (A) Drug loading efficiency and... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

MICROWAVE ASSISTED SYNTHESIS OF COBALT PHOSPHATE NANOPARTICLES. (n.d.). Bibliomed. Retrieved January 24, 2026, from [Link]

-

Synthesis of nanostructured barium phosphate and its application in micro-computed tomography of mouse brain vessels in ex vivo. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Evaluation of in vivo toxicity of biological nanoparticles. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

(PDF) Evaluation of pH -Dependent Release of Doxorubicin from Hydroxyapatite-Sodium alginate Composites. (2021, November 26). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Albumin-Based Nanoparticles for the Delivery of Doxorubicin in Breast Cancer. (2025, October 15). MDPI. Retrieved January 24, 2026, from [Link]

-

Nanoparticles for Cancer Therapy: Current Progress and Challenges. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Nanocarriers for anticancer drugs: Challenges and perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

In vitro and in vivo toxicity assessment of nanoparticles. (2016, November 26). SpringerLink. Retrieved January 24, 2026, from [Link]

-

Doxorubicin-Loaded Silica Nanocomposites for Cancer Treatment. (2023, February 1). MDPI. Retrieved January 24, 2026, from [Link]

-

Nanoparticles Toxicity and Biocompatibility Tests. (2020, September 28). Lupine Publishers. Retrieved January 24, 2026, from [Link]

-

Microwave-assisted synthesis of PbS nanostructures. (2019, March 25). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

- 1. Calcium Phosphate Nanoparticles as Carriers of Low and High Molecular Weight Compounds [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chalcogen.ro [chalcogen.ro]

- 4. Microwave-assisted synthesis of nanomaterials: a green chemistry perspective and sustainability assessment - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00584A [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 7. mdpi.com [mdpi.com]

- 8. Nanocarriers for anticancer drugs: Challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Preparation of doxorubicin-loaded collagen-PAPBA nanoparticles and their anticancer efficacy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Doxorubicin delivery performance of superparamagnetic carbon multi-core shell nanoparticles: pH dependence, stability and kinetic insight - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biokinetics and effects of barium sulfate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Barrium Phosphate in Ceramic Manufacturing

Introduction: The Versatility of Barium Phosphate in Advanced Ceramics

Barium phosphate (Ba₃(PO₄)₂) is an inorganic compound that is increasingly recognized for its valuable contributions to the field of ceramic manufacturing.[1] Its unique combination of thermal, dielectric, and structural properties makes it a compelling material for a range of applications, from dielectric components in electronic devices to biocompatible materials in the medical field. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of barium phosphate in ceramic manufacturing. We will delve into both low-temperature chemically bonded phosphate ceramics (CBPCs) and traditional high-temperature sintered ceramics, offering detailed protocols, mechanistic insights, and characterization methodologies.